molecular formula C10H6BrNOS B6256037 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383142-65-2

4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde

Cat. No. B6256037
CAS RN: 383142-65-2
M. Wt: 268.1
InChI Key:
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the introduction of the bromophenyl and formyl groups. There are several methods for synthesizing thiazoles, including the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis . The bromophenyl group could potentially be introduced through electrophilic aromatic substitution, and the formyl group through oxidation of an alcohol or reduction of a carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar thiazole ring, with the bromophenyl and formyl groups extending out from the ring. The bromine atom in the bromophenyl group is a heavy atom and could potentially influence the compound’s properties through the polarizability of its electrons. The formyl group is polar and could form hydrogen bonds with other molecules .


Chemical Reactions Analysis

As an organic compound containing a thiazole ring, this compound could potentially undergo a variety of chemical reactions. The bromophenyl group could participate in reactions involving the bromine atom, such as nucleophilic aromatic substitution. The formyl group could undergo reactions typical of aldehydes, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and polarizability, potentially affecting its solubility and reactivity. The formyl group is polar and could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with. The bromophenyl and formyl groups could potentially interact with biological targets through hydrophobic interactions, hydrogen bonding, or halogen bonding .

Safety and Hazards

As with any chemical compound, handling “4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, but could potentially include toxicity, flammability, and reactivity hazards .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied as a potential precursor for the synthesis of other compounds, or as a potential drug candidate . Further studies could also investigate its mechanism of action and safety profile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide followed by cyclization with phosphorus oxychloride to form 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde.", "Starting Materials": [ "3-bromobenzaldehyde", "thiosemicarbazide", "phosphorus oxychloride" ], "Reaction": [ "Step 1: Dissolve 3-bromobenzaldehyde and thiosemicarbazide in ethanol and reflux for 2 hours.", "Step 2: Cool the reaction mixture and filter the resulting solid.", "Step 3: Dissolve the solid in a mixture of chloroform and phosphorus oxychloride and reflux for 4 hours.", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Wash the solid with cold chloroform and dry in vacuum to obtain 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde." ] }

CAS RN

383142-65-2

Product Name

4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde

Molecular Formula

C10H6BrNOS

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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